molecular formula C27H34N6 B14433168 N(4)-(7-((7-Amino-2-methyl-4-quinolinyl)amino)heptyl)-2-methyl-4,7-quinolinediamine CAS No. 75919-74-3

N(4)-(7-((7-Amino-2-methyl-4-quinolinyl)amino)heptyl)-2-methyl-4,7-quinolinediamine

Cat. No.: B14433168
CAS No.: 75919-74-3
M. Wt: 442.6 g/mol
InChI Key: QZWSSKXXZSJIMA-UHFFFAOYSA-N
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Description

N(4)-(7-((7-Amino-2-methyl-4-quinolinyl)amino)heptyl)-2-methyl-4,7-quinolinediamine is a complex organic compound characterized by its quinoline-based structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(4)-(7-((7-Amino-2-methyl-4-quinolinyl)amino)heptyl)-2-methyl-4,7-quinolinediamine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of amino groups and the heptyl chain. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N(4)-(7-((7-Amino-2-methyl-4-quinolinyl)amino)heptyl)-2-methyl-4,7-quinolinediamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where an atom or group in the compound is replaced by another atom or group, typically using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N(4)-(7-((7-Amino-2-methyl-4-quinolinyl)amino)heptyl)-2-methyl-4,7-quinolinediamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N(4)-(7-((7-Amino-2-methyl-4-quinolinyl)amino)heptyl)-2-methyl-4,7-quinolinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single nitrogen atom in the ring.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Primaquine: Another antimalarial compound with structural similarities.

Uniqueness

N(4)-(7-((7-Amino-2-methyl-4-quinolinyl)amino)heptyl)-2-methyl-4,7-quinolinediamine is unique due to its extended heptyl chain and additional amino groups, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications, setting it apart from other quinoline derivatives.

Properties

CAS No.

75919-74-3

Molecular Formula

C27H34N6

Molecular Weight

442.6 g/mol

IUPAC Name

4-N-[7-[(7-amino-2-methylquinolin-4-yl)amino]heptyl]-2-methylquinoline-4,7-diamine

InChI

InChI=1S/C27H34N6/c1-18-14-24(22-10-8-20(28)16-26(22)32-18)30-12-6-4-3-5-7-13-31-25-15-19(2)33-27-17-21(29)9-11-23(25)27/h8-11,14-17H,3-7,12-13,28-29H2,1-2H3,(H,30,32)(H,31,33)

InChI Key

QZWSSKXXZSJIMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)N)NCCCCCCCNC3=C4C=CC(=CC4=NC(=C3)C)N

Origin of Product

United States

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